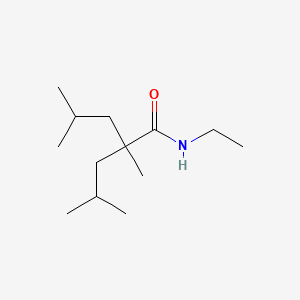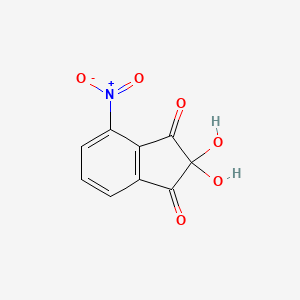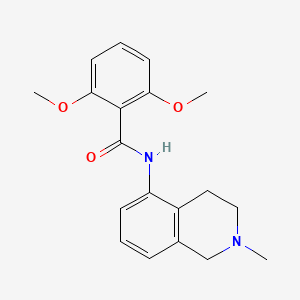
Ammonia N-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonia N-13 is a radioactive diagnostic agent used primarily in positron emission tomography (PET) imaging. It is a radiolabeled analog of ammonia, with the molecular formula 13NH3 and a molecular weight of 16.02. This compound is particularly valuable in medical imaging for evaluating myocardial perfusion in patients with suspected or existing coronary artery disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonia N-13 is produced in a cyclotron by bombarding a target material, typically oxygen-18 water, with protons. This process forms Nitrogen-13, which is then converted to ammonia . The production involves proton-irradiation of a 10 mM aqueous ethanol solution using an in-target process under aseptic conditions .
Industrial Production Methods: A reliable semi-automated process has been developed to manufacture large quantities of this compound in high purity. This involves using two syringe driver units and an in-line anion-exchange purification system. The total manufacturing time, including purification, sterile filtration, reformulation, and quality control analyses, is approximately 11 minutes from the end of bombardment .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonia N-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form nitrogen oxides or reduced to form nitrogen gas.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: It can be reduced using hydrogen or other reducing agents.
Substitution: this compound can undergo substitution reactions with halogens or other substituents.
Major Products:
Oxidation: Nitrogen oxides (e.g., nitric oxide, nitrogen dioxide).
Reduction: Nitrogen gas.
Substitution: Various substituted ammonia derivatives.
Applications De Recherche Scientifique
Ammonia N-13 is extensively used in scientific research, particularly in the field of nuclear medicine. Its primary application is in myocardial perfusion imaging, where it helps identify areas of the heart muscle with reduced blood flow, crucial for diagnosing conditions like coronary artery disease . Additionally, it is used to assess myocardial viability and evaluate the efficacy of therapeutic interventions .
Mécanisme D'action
Ammonia N-13 is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells, where it is metabolized to glutamine N-13 and retained in the cells . The PET technique measures myocardial blood flow based on the assumption of a three-compartmental disposition of intravenous this compound in the myocardium .
Comparaison Avec Des Composés Similaires
Fluorodeoxyglucose (FDG): Another radiotracer used in PET imaging, primarily for detecting cancer.
Rubidium-82: Used in PET imaging for myocardial perfusion studies.
Comparison: Ammonia N-13 is unique in its ability to provide high-resolution images of myocardial perfusion with a relatively low radiation dose due to its short half-life of approximately 10 minutes . This makes it particularly advantageous for cardiac imaging compared to other radiotracers like Fluorodeoxyglucose, which has a longer half-life and is primarily used for oncological imaging .
Propriétés
| Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium. | |
Numéro CAS |
34819-78-8 |
Formule moléculaire |
H3N |
Poids moléculaire |
16.030 g/mol |
Nom IUPAC |
azane |
InChI |
InChI=1S/H3N/h1H3/i1-1 |
Clé InChI |
QGZKDVFQNNGYKY-BJUDXGSMSA-N |
SMILES |
N |
SMILES isomérique |
[13NH3] |
SMILES canonique |
N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[4-(chloromethyl)phenyl]-N,N'-dimethylurea](/img/structure/B8666251.png)
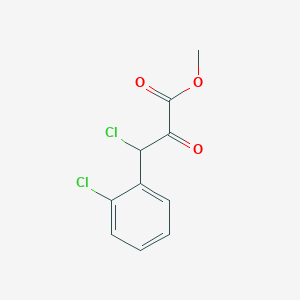
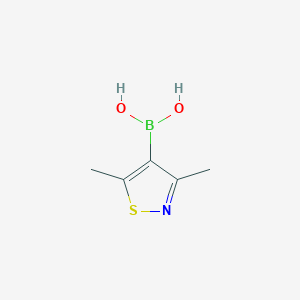

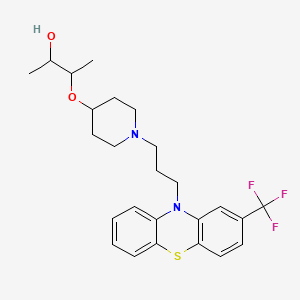
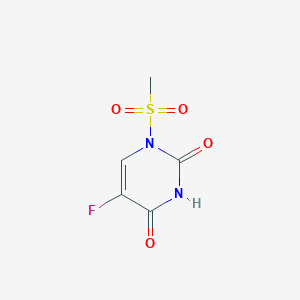
![4-[(4-Chlorophenyl)(cyclopropyl)methoxy]aniline](/img/structure/B8666305.png)
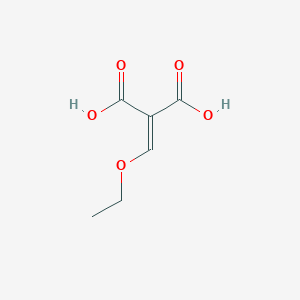
![2-[6-Chloro-2-(hydroxymethyl)pyridin-3-yl]propan-2-ol](/img/structure/B8666309.png)
![4-METHYL-2-[3-(4-METHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]-4,5-DIHYDRO-1,3-OXAZOLE](/img/structure/B8666316.png)
